Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate
Overview
Description
“Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate” is a chemical compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . This compound is related to “tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine”, which has a molecular weight of 169.23 .
Molecular Structure Analysis
The molecular structure of “tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine” is represented by the InChI code1S/C8H15N3O/c1-6-10-11-7(12-6)5-9-8(2,3)4/h9H,5H2,1-4H3
. The related compound “tert-Butyl ( (5-methyl-1,2,4-oxadiazol-3-yl)methyl)carbamate” has the InChI 1S/C9H15N3O3/c1-6-11-7(12-15-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13)
.
Scientific Research Applications
1. Delayed Luminescence in Derivatives
2-Methyl-5-phenyl-1,3,4-oxadiazoles, including derivatives like tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, have been investigated for their delayed fluorescence properties. These compounds are significant in the development of organic light-emitting diodes (OLEDs) due to their blue-shifted fluorescence and high external quantum efficiency, which are crucial for efficient light emission in display and lighting applications (Cooper et al., 2022).
2. Crystallographic Studies and Hydrogen Bonding
Carbamate derivatives, including tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, have been structurally characterized using X-ray diffraction. These studies reveal how hydrogen bonding plays a vital role in the formation of three-dimensional molecular architectures, which is important for understanding the material's properties and applications (Das et al., 2016).
3. Synthesis and Antimicrobial Activity
Research into the synthesis of tert-butyl carbazate derivatives, closely related to tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, has shown potential in the development of new antimicrobial agents. These studies contribute to the field of medicinal chemistry, exploring new therapeutic avenues (Ghoneim & Mohamed, 2013).
4. OLED Applications with Donor-Acceptor Structures
Compounds with a 1,3,4-oxadiazole core, like tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, have been synthesized and characterized for their application in organic light-emitting diodes. These studies focus on the photophysical and electrochemical properties of these compounds, which are crucial for their performance in OLEDs (Guan et al., 2006).
5. Heat Effects on Electroluminescent Performance
Studies on the impact of heat on the electroluminescent performance of materials containing oxadiazole derivatives, such as tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, have been conducted. These findings are significant for improving the durability and efficiency of OLED devices (Wang et al., 2014).
properties
IUPAC Name |
tert-butyl N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6-11-12-7(14-6)5-10-8(13)15-9(2,3)4/h5H2,1-4H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHPJNAIBYICPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724463 | |
Record name | tert-Butyl [(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate | |
CAS RN |
1053656-43-1 | |
Record name | 1,1-Dimethylethyl N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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